Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Attachment of the 4-Methoxybenzylamino Group: The 4-methoxybenzylamino group can be attached through nucleophilic substitution reactions involving the corresponding amine and the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 8-chloro-4-((4-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the 4-methoxybenzyl group.
Ethyl 8-chloro-4-((4-hydroxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Contains a hydroxy group instead of a methoxy group.
Ethyl 8-chloro-4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Contains a methyl group instead of a methoxy group.
These comparisons highlight the unique structural features and potential differences in biological activities of this compound.
Properties
Molecular Formula |
C20H19ClN2O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
ethyl 8-chloro-4-[(4-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-9-13(26-2)10-8-12)14-5-4-6-15(21)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
MJBXHYQLYNPMCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.